molecular formula C11H9Cl2N3O2 B12870342 3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide

3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide

Katalognummer: B12870342
Molekulargewicht: 286.11 g/mol
InChI-Schlüssel: PZMLOKWOPIEJOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenyl group, an isoxazole ring, and a carboximidamide group, making it a subject of interest in both synthetic chemistry and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization with an appropriate reagent to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,6-Dichlorophenyl)propionic acid
  • 6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
  • Chalcone-based 1,2,3-triazoles .

Uniqueness

Compared to similar compounds, 3-(2,6-Dichlorophenyl)-N-hydroxy-5-methylisoxazole-4-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H9Cl2N3O2

Molekulargewicht

286.11 g/mol

IUPAC-Name

3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide

InChI

InChI=1S/C11H9Cl2N3O2/c1-5-8(11(14)15-17)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4,17H,1H3,(H2,14,15)

InChI-Schlüssel

PZMLOKWOPIEJOZ-UHFFFAOYSA-N

Isomerische SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)/C(=N/O)/N

Kanonische SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.